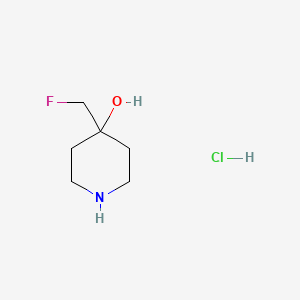

4-(Fluoromethyl)piperidin-4-OL hydrochloride

Description

Properties

IUPAC Name |

4-(fluoromethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-5-6(9)1-3-8-4-2-6;/h8-9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUUEXDMLYGWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CF)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253929-33-7 | |

| Record name | 4-Piperidinol, 4-(fluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253929-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(Fluoromethyl)piperidin-4-ol Hydrochloride: A Key Building Block for Next-Generation Pharmaceuticals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] The piperidine scaffold is one of the most prevalent heterocyclic motifs in approved pharmaceuticals.[1][4] Consequently, the synthesis of piperidine derivatives bearing fluorinated substituents is of paramount importance. This in-depth technical guide details a robust and scientifically-grounded synthetic route to 4-(Fluoromethyl)piperidin-4-ol hydrochloride, a versatile building block possessing both a tertiary alcohol and a fluoromethyl group. This guide is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction and Retrosynthetic Analysis

The target molecule, 4-(Fluoromethyl)piperidin-4-ol, presents a unique structural combination. The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the adjacent fluoromethyl group serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for a hydroxymethyl or methyl group.[3] The presence of fluorine can also significantly lower the pKa of the piperidine nitrogen, a critical factor in modulating off-target activity, such as hERG channel affinity.[5]

A logical retrosynthetic analysis points to a strategy centered on the nucleophilic addition of a fluoromethyl anion equivalent to a suitable N-protected piperidin-4-one precursor. This approach is advantageous as it constructs the core C-C bond and sets the desired quaternary center in a single, efficient step. The N-protecting group is crucial to prevent the basic piperidine nitrogen from interfering with the organometallic or anionic reagents required for the key addition step.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway: A Three-Step Approach

The most efficient and reliable pathway to the target compound involves three key stages: N-protection of the starting material, nucleophilic fluoromethylation, and subsequent deprotection with concurrent hydrochloride salt formation.

Caption: Overall synthetic workflow for the target molecule.

Step 1: Protection of the Piperidine Nitrogen

Causality: The secondary amine of piperidin-4-one is both nucleophilic and basic. It would readily react with the highly reactive fluoromethylating agent or quench it via acid-base chemistry. Therefore, protection with an acid-labile group like tert-butoxycarbonyl (Boc) is essential. The Boc group is robust enough to withstand the conditions of the subsequent step while being easily removable under non-hydrogenolytic conditions, which preserves the C-F bond.

Experimental Protocol: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate

-

To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white to off-white solid.

Step 2: Nucleophilic Fluoromethylation

Causality: The generation of a fluoromethyl anion equivalent is challenging due to the instability of such species.[3] While Grignard or organolithium reagents are conceivable, a more practical and widely adopted method is the use of (fluoromethyl)trimethylsilane (TMSCH₂F) activated by a fluoride source like tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, generating a transient, highly nucleophilic "naked" fluoromethyl anion which then adds to the carbonyl of the N-Boc-4-piperidone. This method avoids the harsh conditions associated with pre-forming highly basic organometallics.[2]

Experimental Protocol: Synthesis of tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.0 eq) and (fluoromethyl)trimethylsilane (1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M), cool the mixture to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Add a solution of TBAF (1.0 M in THF, 1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Causality: The final step involves the removal of the Boc protecting group to liberate the free piperidine nitrogen. Treatment with a strong acid, such as hydrochloric acid, efficiently cleaves the acid-labile Boc group via the formation of a stable tert-butyl cation. Using a solution of HCl in an anhydrous solvent like dioxane or diethyl ether is ideal, as it not only effects the deprotection but also precipitates the desired product as its hydrochloride salt in a single, clean step. This avoids a separate aqueous workup and salt formation procedure.

Experimental Protocol: Synthesis of this compound

-

Dissolve the purified N-Boc-4-(fluoromethyl)piperidin-4-ol (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.

-

To this solution, add a solution of HCl in 1,4-dioxane (e.g., 4.0 M, 5-10 eq) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form during this time.

-

Monitor deprotection by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a stable, crystalline solid.

Data Summary and Validation

The success of the synthesis should be validated at each stage through standard analytical techniques.

| Step | Product | Key Reagents | Solvent | Typical Yield | Validation Methods |

| 1 | N-Boc-4-piperidone | Boc₂O, Et₃N | Dichloromethane | >95% | TLC, ¹H NMR |

| 2 | N-Boc-4-(fluoromethyl)piperidin-4-ol | TMSCH₂F, TBAF | Tetrahydrofuran | 60-75% | TLC, LC-MS, ¹H/¹³C/¹⁹F NMR |

| 3 | 4-(Fluoromethyl)piperidin-4-ol HCl | HCl in Dioxane | Dioxane/Ether | >90% | ¹H/¹³C/¹⁹F NMR, HRMS, M.P. |

Self-Validating System:

-

TLC/LC-MS: Used to monitor reaction progress, ensuring complete consumption of starting materials before proceeding to workup.

-

NMR Spectroscopy: Confirms the structure of intermediates and the final product. Key diagnostic signals include the disappearance of the Boc protons (~1.4 ppm) and the appearance of the fluoromethyl group (a doublet in ¹H and ¹⁹F NMR with characteristic J-coupling).

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the final product.[6]

-

Melting Point (M.P.): A sharp melting point for the final hydrochloride salt is a strong indicator of high purity.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. The strategy relies on robust and well-understood chemical transformations, including standard N-protection, modern nucleophilic fluoromethylation, and a clean, one-pot deprotection/salt formation. By explaining the causality behind each experimental choice, this guide equips researchers with the necessary knowledge to confidently execute, troubleshoot, and adapt this synthesis for the production of a valuable fluorinated building block essential for advancing pharmaceutical research and development.

References

- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health (NIH).

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications.

- Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Thieme.

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (NIH).

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed.

- This compound. PubChem.

- Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. National Institutes of Health (NIH).

- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate.

- Radical fluoromethylation of selected O, S, N, P compounds with 17 and... ResearchGate.

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C6H13ClFNO | CID 67505679 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Fluoromethyl)piperidin-4-OL Hydrochloride: Properties, Synthesis, and Analytical Characterization

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(Fluoromethyl)piperidin-4-OL hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical insights to facilitate the effective use of this compound in research and development.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting a range of conditions, including cancer and central nervous system disorders.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1] The introduction of fluorine-containing substituents, such as the fluoromethyl group, can further enhance the pharmacological profile of a molecule by altering its metabolic stability, binding affinity, and lipophilicity.[2][3] this compound is a novel building block that combines the advantageous properties of the piperidine core with the unique electronic and steric attributes of the fluoromethyl group, making it a compound of significant interest in drug discovery.[4][5]

Physicochemical Properties

The physicochemical properties of this compound are influenced by its core piperidine structure, the polar hydroxyl group, the electronegative fluoromethyl group, and its formulation as a hydrochloride salt.

| Property | Predicted/Inferred Value | Rationale and Comparative Analysis |

| Molecular Formula | C₆H₁₃ClFNO | Based on the constituent atoms of the molecule and the hydrochloride salt. |

| Molecular Weight | 173.63 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Inferred from the common appearance of similar amine hydrochloride salts.[6] |

| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[7] Solubility in alcohols like methanol and ethanol is also expected. |

| pKa | ~8-10 | The piperidine nitrogen is basic. The pKa is expected to be in the typical range for secondary amines, slightly influenced by the electron-withdrawing nature of the fluoromethyl group.[2] |

| Melting Point | Expected to be a relatively high-melting solid | Amine hydrochloride salts are ionic and typically have higher melting points than their corresponding free bases.[6] For comparison, the related compound 4-(trifluoromethyl)piperidine has a melting point of 152-154°C.[8] |

Synthesis and Purification

The synthesis of this compound would likely proceed through a nucleophilic addition to a piperidone precursor, followed by salt formation.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of a suitable fluoromethyl nucleophile with a protected 4-piperidone, followed by deprotection and salt formation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Causality Behind Experimental Choices: The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and allows for controlled functionalization at the 4-position. The choice of a fluoromethylating reagent is critical; reagents like trifluoromethyltrimethylsilane (TMSCF₃) can be used to generate a fluoromethyl nucleophile in situ. The final step of deprotection and salt formation with HCl is a standard and efficient method for obtaining the desired hydrochloride salt.[9]

-

Step 1: Synthesis of N-Boc-4-(fluoromethyl)piperidin-4-ol

-

To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon) at -78 °C, add the fluoromethylating reagent.

-

Allow the reaction to stir at low temperature for a specified period, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of this compound

-

Dissolve the purified N-Boc-4-(fluoromethyl)piperidin-4-ol in a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.

-

Structural and Conformational Analysis

The piperidine ring exists predominantly in a chair conformation to minimize steric strain.[10] The substituents at the 4-position can adopt either an axial or equatorial orientation.

Caption: Equilibrium between axial and equatorial conformers of the piperidine ring.

For 4-substituted piperidines, the relative energies of the conformers are similar to those of analogous cyclohexanes.[11] However, upon protonation to form the hydrochloride salt, polar substituents at the 4-position can lead to a stabilization of the axial conformer.[11] In the case of this compound, the electrostatic interactions between the positively charged nitrogen and the polar fluoromethyl and hydroxyl groups will likely influence the conformational preference. Detailed conformational analysis would require NMR spectroscopic studies.[11][12]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Key signals would include those for the fluoromethyl group (a doublet due to coupling with fluorine), the piperidine ring protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds.[13] A single signal, likely a triplet due to coupling with the adjacent protons, would be expected for the fluoromethyl group. The chemical shift will be indicative of the electronic environment of the fluorine atom.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.[14] Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of water or the fluoromethyl group.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the compound. A reversed-phase method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection may be limited due to the lack of a strong chromophore, so other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) would be more appropriate.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the functional groups present: the secondary amine, the tertiary alcohol, and the fluoromethyl group.

-

N-Functionalization: The piperidine nitrogen is nucleophilic and can undergo a variety of reactions, such as alkylation, acylation, and arylation, to introduce further diversity.[15]

-

O-Functionalization: The tertiary hydroxyl group can be derivatized, for example, through etherification or esterification, although these reactions may be sterically hindered.

-

Reactivity of the Fluoromethyl Group: The C-F bond is generally strong and the fluoromethyl group is relatively inert under many reaction conditions. However, it can influence the reactivity of neighboring functional groups through its inductive electron-withdrawing effect.[16]

Hazard and Safety Considerations

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid inhalation of dust and contact with skin and eyes.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[17]

-

Toxicity Profile of Analogs: Fluorinated organic compounds can have varying toxicological profiles, and some may be persistent or have metabolic toxicity.[18][19] Piperidine and its derivatives can be corrosive and cause burns to the skin, eyes, and respiratory tract.[6]

-

Hydrochloride Salt: As a hydrochloride salt, it can be an irritant.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Applications in Research and Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of novel bioactive molecules.

-

Scaffold for Library Synthesis: The piperidine core provides a rigid framework for the spatial arrangement of pharmacophoric groups. The fluoromethyl and hydroxyl groups at the 4-position, along with the reactive nitrogen, offer multiple points for diversification.

-

Modulation of Pharmacokinetic Properties: The introduction of the fluoromethyl group can enhance metabolic stability by blocking potential sites of metabolism.[2] It can also modulate lipophilicity, which is a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Potential Therapeutic Areas: Piperidine derivatives are found in drugs targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[20][21] The specific therapeutic applications of derivatives of this compound would depend on the nature of the other substituents introduced into the molecule.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful control, is achievable through established synthetic methodologies. A thorough understanding of its physicochemical properties, conformational behavior, and reactivity is crucial for its effective application in the design and synthesis of novel therapeutic agents. As with all novel chemical entities, appropriate safety precautions must be taken during handling and use.

References

-

RSC Publishing. (2015, February 5). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. [Link]

-

PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

-

PubMed. Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. [Link]

- Google Patents.

-

ACS Publications. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. [Link]

-

ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]

-

YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

-

US EPA. (2025, November 26). Pesticides Containing a Single Fluorinated Carbon. [Link]

-

HMDB. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]

-

ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

-

PubMed Central. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. [Link]

-

University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

Asian Journal of Chemistry. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]

-

PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

-

ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

PubMed. (2022, September 8). The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. [Link]

-

PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

-

ACS Publications. Conformation of piperidine and of derivatives with additional ring hetero atoms. [Link]

-

Advanced Journal of Chemistry A. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

RSC Publishing. (2021, August 6). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]

-

ResearchGate. (2025, August 9). (PDF) Fluorinated Organic Chemicals: A Review. [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

-

RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

Chemical Science Transactions. (2013, November 8). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Wikipedia. Trifluoromethylation. [Link]

-

Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

-

Beilstein Journal of Organic Chemistry. (2020, September 3). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. [Link]

-

Chem-Impex. TCO-amine hydrochloride salt. [Link]

-

PubMed. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. [Link]

-

Journal of Crystallization Process and Technology. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

-

National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]

-

ChemBK. 4-(trifluoromethyl)piperidine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 [m.chemicalbook.com]

- 9. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Fluoromethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Fluoromethyl)piperidin-4-ol hydrochloride (CAS No. 1253929-33-7), a fluorinated piperidine derivative of significant interest in modern medicinal chemistry. While specific literature on this compound is emerging, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical methodologies to offer a detailed perspective for its application in research and drug development. The guide covers its chemical identity, a proposed, chemically sound synthesis protocol, its anticipated physicochemical and pharmacological properties based on the strategic incorporation of a fluoromethyl group, and potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. All discussions are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction and Chemical Identity

The piperidine scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs.[1] The strategic introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets.[2] this compound combines these two valuable motifs, making it a compelling building block for novel therapeutic agents.

The fluoromethyl group at the C4 position introduces a unique set of electronic and steric properties. Unlike the more common trifluoromethyl or fluoroaryl substitutions, the monofluoromethyl group offers a nuanced approach to modulating lipophilicity and hydrogen bonding potential, which can be critical for optimizing blood-brain barrier penetration and target engagement.[3][4][5]

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1253929-33-7 | |

| Molecular Formula | C₆H₁₃ClFNO | |

| Molecular Weight | 169.62 g/mol | |

| SMILES | C1CNCCC1(CF)O.Cl |

Synthesis and Mechanism

Direct, published synthetic routes for this compound are not extensively documented in peer-reviewed literature. However, a robust and logical synthesis can be proposed based on well-established organometallic reactions, particularly the Reformatsky reaction.[6][7][8] This approach offers a reliable pathway from commercially available starting materials.

The proposed synthesis begins with the readily available N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). The key step is the nucleophilic addition of a fluoromethyl group to the ketone. A Reformatsky-type reaction using ethyl fluoroacetate and activated zinc is a chemically sound method to achieve this transformation. The resulting β-hydroxy ester can then be hydrolyzed and decarboxylated, followed by deprotection of the Boc group and salt formation to yield the final product.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-(Fluoromethyl)piperidin-4-ol HCl.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-4-(1-ethoxycarbonyl-1-fluoromethyl)piperidin-4-ol

-

Activate zinc dust by stirring with 1M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

To a flask containing activated zinc (1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of ethyl fluoroacetate (1.1 eq) in THF dropwise.

-

Gently heat the mixture to initiate the formation of the Reformatsky reagent (a zinc enolate).

-

Once the formation is evident (e.g., by a color change or gentle reflux), add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise.

-

After the addition is complete, maintain the reaction at reflux until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N-Boc-4-(fluoromethyl)piperidin-4-ol

-

Dissolve the crude product from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 eq) and stir at room temperature to hydrolyze the ester.

-

Once hydrolysis is complete, neutralize the reaction mixture with HCl and extract the product.

-

The resulting carboxylic acid can be decarboxylated by heating in a high-boiling solvent like toluene until gas evolution ceases.

Step 3: Synthesis of this compound

-

Dissolve the crude N-Boc-4-(fluoromethyl)piperidin-4-ol in a minimal amount of anhydrous dioxane or diethyl ether.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl.

-

Stir the mixture at 0°C to room temperature. The product should precipitate as the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Physicochemical and Pharmacological Profile (Inferred)

The introduction of the fluoromethyl group is expected to significantly influence the compound's properties compared to its non-fluorinated or differently halogenated analogs.

Table 2: Predicted Physicochemical and Pharmacological Impact

| Property | Predicted Effect of Fluoromethyl Group | Rationale and Supporting Evidence |

| Basicity (pKa) | Lowered pKa compared to the non-fluorinated analog. | The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity. This is a well-documented effect in fluorinated amines.[9] |

| Lipophilicity (LogP) | Increased lipophilicity. | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and access to CNS targets.[2][4][5] |

| Metabolic Stability | Enhanced metabolic stability. | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile.[2] |

| Receptor Binding | Potential for novel hydrogen bonding and dipole interactions. | The fluorine atom can act as a weak hydrogen bond acceptor. The C-F bond dipole can also engage in favorable interactions within a protein binding pocket, potentially increasing affinity and selectivity. |

| Conformational Preference | Influence on piperidine ring conformation. | Studies on fluorinated piperidines have shown that fluorine substitution can have a profound impact on the conformational equilibrium of the ring, often favoring an axial orientation due to hyperconjugation and electrostatic effects.[9][10][11] |

Potential Applications in Drug Discovery

Given the prevalence of the 4,4-disubstituted piperidine motif in centrally-acting agents, this compound is a prime candidate for the development of novel CNS-targeted therapeutics.

CNS Disorders

The predicted increase in lipophilicity and metabolic stability makes this scaffold particularly attractive for targeting CNS diseases. Fluorination is a proven strategy for enhancing blood-brain barrier penetration.[4][5] Potential applications could include the development of novel antipsychotics, antidepressants, or agents for neurodegenerative diseases.

Analgesia

Many 4,4-disubstituted piperidine derivatives exhibit potent analgesic properties, often through interaction with opioid receptors.[12][13][14] The unique electronic signature of the fluoromethyl group could be exploited to develop ligands with novel selectivity profiles, potentially leading to analgesics with reduced side effects.

Logical Relationship for Application Development

Caption: Rationale for potential therapeutic applications.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and stability of this compound.

Table 3: Recommended Analytical Protocols

| Technique | Protocol Outline | Expected Observations |

| ¹H NMR | Dissolve in D₂O or DMSO-d₆. Acquire spectrum at 400 MHz or higher. | Expect characteristic signals for the piperidine ring protons, with potential splitting patterns influenced by the fluoromethyl group. The CH₂F protons will appear as a doublet due to coupling with fluorine. |

| ¹⁹F NMR | Dissolve in D₂O or DMSO-d₆. Use an appropriate fluorine standard. | A triplet is expected for the fluoromethyl group due to coupling with the adjacent methylene protons. |

| ¹³C NMR | Dissolve in D₂O or DMSO-d₆. | The carbon of the fluoromethyl group will appear as a doublet due to one-bond C-F coupling. Other piperidine carbons will also show characteristic shifts. |

| LC-MS | Use a C18 reverse-phase column with a mobile phase of acetonitrile/water with 0.1% formic acid. | The compound should ionize well in positive ESI mode, showing the [M+H]⁺ ion for the free base. |

| Purity by HPLC | Use a C18 reverse-phase column with UV detection (e.g., at ~210 nm, as there is no strong chromophore). | A single major peak should be observed, allowing for purity assessment by area percentage. |

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, information from suppliers indicates the following hazards. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a promising chemical entity for drug discovery, leveraging the established benefits of the piperidine scaffold and the nuanced modulatory effects of a monofluoromethyl substituent. While direct experimental data remains limited, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By building upon established chemical principles and data from analogous structures, researchers can confidently incorporate this valuable building block into their discovery programs, particularly in the pursuit of novel CNS agents and analgesics.

References

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (n.d.). PubMed. Retrieved from [Link]

-

This compound. (n.d.). African Rock Art. Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. Retrieved from [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PubMed. Retrieved from [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (n.d.). Bentham Science. Retrieved from [Link]

-

Fluorinated molecules as drugs and imaging agents in the CNS. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.). RSC Publishing. Retrieved from [Link]

-

Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Retrieved from [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (2010, June 7). PubMed. Retrieved from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020, May 15). PubMed. Retrieved from [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.

-

Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2025, October 17). ResearchGate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Reformatsky reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reformatsky Reaction. (2021, September 9). Scribd. Retrieved from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journal of Organic Chemistry, 12, 2558-2569. Retrieved from [Link]

- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (n.d.). Google Patents.

- A process for the preparation of 4-piperidone hcl hydrate. (n.d.). Google Patents.

-

Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. Retrieved from [Link]

- PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018, December 11). Google Patents.

-

Piperidine Synthesis. (2025, June 4). Defense Technical Information Center. Retrieved from [Link]

-

Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. (n.d.). Chemistry & Medicinal Chemistry, 17(1), e202100523. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Reformatsky Reaction [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Inferred Mechanism of Action of 4-(Fluoromethyl)piperidin-4-OL Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Fluoromethyl)piperidin-4-ol hydrochloride is a novel synthetic compound with an uncharacterized biological profile. The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved therapeutics targeting a wide array of biological pathways. The introduction of a fluoromethyl group at the 4-position represents a strategic modification intended to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement. In the absence of direct experimental data, this in-depth technical guide synthesizes the known structure-activity relationships (SAR) of analogous 4-substituted piperidin-4-ol derivatives to infer a plausible mechanism of action for this compound. We hypothesize that this compound is a potential modulator of central nervous system (CNS) targets, likely exhibiting affinity for sigma (σ) receptors or opioid receptors. This guide will provide a comprehensive analysis of the chemical rationale behind this hypothesis, propose a detailed experimental workflow for its validation, and present a framework for future drug discovery efforts centered on this promising scaffold.

Introduction: The Piperidine Scaffold and the Significance of Fluorination

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of pharmaceuticals with diverse therapeutic applications, including analgesics, antipsychotics, and antiviral agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise tuning of interactions with biological targets.

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. The introduction of a fluoromethyl group, as seen in this compound, can profoundly influence a molecule's properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the compound's half-life.

-

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[2]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[3]

-

Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, locking it into a bioactive conformation.[4]

Given these properties, this compound is a compound of significant interest for exploring novel therapeutic interventions, particularly within the CNS.

Inferred Mechanism of Action: A Hypothesis-Driven Approach

Based on the extensive body of research on structurally related 4-substituted piperidin-4-ol analogs, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

Hypothesis A: Sigma (σ) Receptor Modulation

Sigma receptors, particularly the σ1 subtype, are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions and neurological disorders. Many piperidine-containing compounds exhibit high affinity for σ receptors.[5][6]

Hypothesis B: Opioid Receptor Modulation

The 4-substituted piperidine scaffold is a classic feature of many potent opioid receptor agonists and antagonists.[7][8][9][10] The nature and orientation of the substituent at the 4-position are critical determinants of affinity and efficacy at μ (mu), δ (delta), and κ (kappa) opioid receptors.[11]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, assuming it acts on either σ1 or μ-opioid receptors.

Caption: Workflow for initial target validation.

Phase 2: Functional Activity Characterization

Once binding is confirmed, the next step is to determine the functional consequence of this binding – is the compound an agonist, antagonist, or allosteric modulator?

Protocol: [³⁵S]GTPγS Binding Assay (for Opioid Receptors)

-

Objective: To determine the functional activity of the test compound at G-protein coupled opioid receptors.

-

Procedure: a. Incubate cell membranes expressing the opioid receptor subtype of interest with varying concentrations of the test compound in the presence of [³⁵S]GTPγS. b. Agonist binding will activate the G-protein, leading to the binding of [³⁵S]GTPγS. c. Terminate the reaction and measure the amount of bound [³⁵S]GTPγS. d. Plot the concentration-response curve to determine EC₅₀ and Eₘₐₓ values.

Protocol: FLIPR Tetra Assay (for σ1 Receptor-mediated Ca²⁺ mobilization)

-

Objective: To assess the functional activity of the compound at the σ1 receptor by measuring its effect on intracellular calcium mobilization.

-

Procedure: a. Plate cells expressing the σ1 receptor in a 96-well plate. b. Load the cells with a calcium-sensitive fluorescent dye. c. Add the test compound and measure the change in fluorescence over time using a FLIPR instrument.

Phase 3: In Silico Modeling and ADMET Prediction

Computational studies can provide valuable insights into the binding mode of the compound and predict its pharmacokinetic properties.

Protocol: Molecular Docking

-

Objective: To predict the binding pose of this compound within the binding sites of its identified targets.

-

Software: AutoDock, Schrödinger Maestro, or similar.

-

Procedure: a. Obtain the crystal structures of the target proteins from the Protein Data Bank. b. Prepare the protein and ligand structures (energy minimization, adding charges). c. Define the binding site based on known ligands. d. Perform docking simulations to generate a series of possible binding poses. e. Analyze the poses based on scoring functions and visual inspection of key interactions.

Protocol: ADMET Prediction

-

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

-

Software: SwissADME, admetSAR, or similar web-based tools. [12][13]3. Parameters to Assess:

-

Lipophilicity (LogP)

-

Water solubility

-

Blood-brain barrier permeability

-

CYP450 inhibition

-

Herg inhibition

-

Ames mutagenicity

-

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Implication |

| Molecular Weight | ~175.22 g/mol | Favorable for oral bioavailability |

| LogP | 1.5 - 2.5 | Good balance of lipophilicity for membrane permeability |

| H-bond Donors | 2 | Adherence to Lipinski's Rule of Five |

| H-bond Acceptors | 2 | Adherence to Lipinski's Rule of Five |

| Blood-Brain Barrier Permeation | Probable | Potential for CNS activity |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |

Note: These are hypothetical values and would need to be determined using appropriate software.

Structure-Activity Relationship (SAR) Insights and Future Directions

The SAR of 4-substituted piperidin-4-ols is well-documented for various receptor families. For opioid receptors, the nature of the substituent at the 4-position is a key determinant of affinity and selectivity. [9][10][11]For σ receptors, hydrophobic and hydrogen bonding interactions in this region are crucial for high-affinity binding. [5][6] Future work should focus on synthesizing a small library of analogs to explore the SAR around the 4-(Fluoromethyl)piperidin-4-ol scaffold. Modifications could include:

-

Varying the fluorination pattern: Exploring difluoro- and trifluoromethyl groups.

-

Altering the alkyl chain length: Investigating ethyl, propyl, and other small alkyl groups in place of the methyl group.

-

Introducing stereochemistry: Synthesizing and testing individual enantiomers, as biological targets are often stereoselective.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, a comprehensive analysis of the literature surrounding structurally similar compounds allows for the formulation of a strong, testable hypothesis. The evidence points towards potential modulation of CNS targets, specifically sigma and/or opioid receptors. The strategic incorporation of the fluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. The experimental and computational workflows detailed in this guide provide a clear and logical path forward for elucidating the biological activity of this novel compound and unlocking its potential therapeutic applications. This systematic approach, grounded in established principles of medicinal chemistry and pharmacology, will be instrumental in guiding the future research and development of this promising chemical entity.

References

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central. [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

-

Piperidine-Based Drug Discovery. ResearchGate. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. BMC Chemistry. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

-

Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports. [Link]

-

In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties. PubMed Central. [Link]

-

Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Allied Academies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alliedacademies.org [alliedacademies.org]

An In-depth Technical Guide to the Spectral Analysis of 4-(Fluoromethyl)piperidin-4-ol Hydrochloride

Abstract

4-(Fluoromethyl)piperidin-4-ol hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development due to its unique structural motifs, including a fluoromethyl group at a quaternary center and a hydrophilic hydroxyl group. Comprehensive structural verification is paramount for its application as a synthetic building block. This guide provides a detailed, multi-technique approach to the spectral analysis of this compound, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are limited, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis. It offers researchers and drug development professionals a thorough methodology for sample characterization, data acquisition, and spectral interpretation, ensuring high confidence in structural elucidation.

Introduction: Structural and Analytical Context

The piperidine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound combines these features, presenting a tertiary alcohol and a fluoromethyl group on the same carbon (C4) of the piperidine ring. The hydrochloride salt form enhances aqueous solubility and stability.

Accurate structural confirmation is the bedrock of chemical research and drug development. A combination of NMR, IR, and MS provides orthogonal data points that, when integrated, leave no ambiguity about the molecular structure.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework, providing detailed information about connectivity, stereochemistry, and the electronic environment of nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all critical.

-

Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.[1]

-

Mass Spectrometry (MS) determines the molecular weight and elemental composition and provides structural clues through fragmentation analysis.[2][3][4]

This guide will detail the predicted spectral characteristics for this compound and provide validated protocols for acquiring high-quality data.

Physicochemical Properties & Predicted Spectral Data Summary

| Property | Value |

| Chemical Formula | C₆H₁₃ClFNO |

| Molecular Weight | 169.62 g/mol |

| Free Base Formula | C₆H₁₂FNO |

| Free Base MW | 133.16 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Expected to be soluble in water, DMSO, and methanol |

Table 1: Summary of Predicted Spectral Data

| Technique | Predicted Key Features |

| ¹H NMR | Piperidine Protons (C2/C6, C3/C5): ~1.8 - 3.6 ppm; CH₂F Protons: ~4.5 - 4.8 ppm (Doublet of triplets, ²JHF ≈ 47 Hz); NH₂⁺ Proton: Broad, downfield shift > 9 ppm; OH Proton: Broad, variable shift |

| ¹³C NMR | Piperidine Carbons: ~30 - 65 ppm; Quaternary Carbon (C4): ~70 - 75 ppm; CH₂F Carbon: ~85 - 90 ppm (Doublet, ¹JCF ≈ 170-180 Hz) |

| ¹⁹F NMR | CH₂F Fluorine: ~ -210 to -220 ppm (Triplet, ²JHF ≈ 47 Hz)[5] |

| IR Spectroscopy | O-H Stretch: ~3300-3500 cm⁻¹ (broad); N-H Stretch (Ammonium): ~2400-3200 cm⁻¹ (broad); C-H Stretch: ~2850-3000 cm⁻¹; C-O Stretch: ~1150 cm⁻¹; C-F Stretch: ~1000-1100 cm⁻¹ |

| HRMS (ESI+) | [M+H]⁺ of Free Base: Predicted m/z 134.0976 (Calculated for C₆H₁₃FNO⁺) |

Integrated Analytical Workflow

A systematic approach is crucial for unambiguous characterization. The following workflow ensures that data from each technique is used to build and confirm the structural hypothesis.

Caption: Overall workflow for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, is recommended.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

-

Piperidine Protons (H2/H6 & H3/H5): The piperidine ring exists in a chair conformation. Due to the protonation of the nitrogen, the adjacent methylene protons (H2/H6) will be deshielded and are expected to appear around 3.2-3.6 ppm . The H3/H5 protons will be further upfield, likely in the 1.8-2.2 ppm range. The signals will be complex multiplets due to geminal and vicinal coupling.

-

Fluoromethyl Protons (CH₂F): These protons are adjacent to an electronegative fluorine atom and attached to a quaternary carbon. They are expected to be significantly deshielded, appearing around 4.5-4.8 ppm . Crucially, this signal will be a doublet due to coupling with the ¹⁹F nucleus, with a large geminal coupling constant (²J_HF ) of approximately 47-50 Hz .[5]

-

Labile Protons (NH₂⁺, OH): In D₂O, these protons will exchange with deuterium and their signals will disappear. In a non-exchanging solvent like DMSO-d₆, the ammonium proton (NH₂⁺) would appear as a broad singlet significantly downfield (e.g., >9 ppm), while the hydroxyl (OH) proton would also be a broad singlet with a variable chemical shift.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

-

Piperidine Carbons (C2/C6 & C3/C5): The carbons adjacent to the protonated nitrogen (C2/C6) will be downfield, around 60-65 ppm . The C3/C5 carbons are expected around 30-35 ppm .

-

Quaternary Carbon (C4): This carbon, substituted with both -OH and -CH₂F groups, will be in the 70-75 ppm range.

-

Fluoromethyl Carbon (CH₂F): This carbon is directly attached to fluorine, leading to a downfield shift and a large one-bond C-F coupling. It is predicted to appear as a doublet around 85-90 ppm with a ¹J_CF coupling constant of 170-180 Hz .

Predicted ¹⁹F NMR Spectrum (376 MHz, D₂O)

-

Fluoromethyl Fluorine (CH₂F): ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing compounds.[5] The fluoromethyl group is expected to have a chemical shift in the range of -210 to -220 ppm (relative to CFCl₃).[5] The signal will appear as a triplet due to coupling with the two adjacent protons (²J_HF ≈ 47-50 Hz).

2D NMR for Structural Confirmation

-

COSY (Correlation Spectroscopy): Would confirm the connectivity between H2/H6 and H3/H5 protons within the piperidine ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is critical for confirming the overall structure.

Caption: Key predicted HMBC correlations.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR: Perform standard COSY, HSQC, and HMBC experiments using default instrument parameters, optimizing as necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.[6][7][8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Predicted Intensity |

| 3300 - 3500 | O-H Stretch (Alcohol) | Broad, Strong |

| 2400 - 3200 | N-H Stretch (Ammonium Salt, R₃NH⁺) | Broad, Strong, Complex |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Medium |

| 1150 | C-O Stretch (Tertiary Alcohol) | Medium-Strong |

| 1000 - 1100 | C-F Stretch | Strong |

The IR spectrum will be dominated by very broad and strong absorptions in the high-frequency region (>2400 cm⁻¹) characteristic of the hydroxyl group and, particularly, the ammonium salt. The presence of the N-H⁺ stretch is a clear indicator of salt formation.[9][10] A strong, sharp band in the 1000-1100 cm⁻¹ region is a key diagnostic for the C-F bond.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[6]

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[12]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, which are definitive pieces of evidence for a compound's identity. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized molecule, as it is a "soft" ionization method that typically keeps the molecule intact.[13][14][15]

High-Resolution Mass Spectrometry (HRMS)

Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF), the exact mass of the molecular ion can be measured.[16][17][18][19] For this compound, analysis in positive ion mode (ESI+) will detect the protonated free base, [C₆H₁₂FNO + H]⁺.

-

Calculated Exact Mass: 134.0976

-

Expected Observation: An m/z value of 134.0976 ± 5 ppm.

This high-mass-accuracy measurement allows for the unambiguous determination of the elemental formula.

Predicted Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 134.1) can provide further structural confirmation. Key fragmentation pathways for piperidine derivatives include neutral losses and ring cleavages.[2][3]

-

Loss of Water (-18 Da): Dehydration is a common fragmentation pathway for alcohols, leading to a fragment at m/z 116.1.

-

Loss of Fluoromethane (-34 Da): Cleavage of the C4-CH₂F bond could lead to the loss of CH₂F• radical followed by H• abstraction, or loss of CH₃F, resulting in a fragment around m/z 100.1.

-

Alpha-Cleavage: A characteristic fragmentation of piperidines is the cleavage of the C-C bond adjacent to the nitrogen, which can initiate ring opening and lead to various smaller fragment ions.[2]

Caption: Predicted major MS/MS fragmentation pathways.

Experimental Protocol: LC-MS (ESI+)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water/acetonitrile (50:50). Further dilute to a final concentration of 1-10 µg/mL for injection.

-

Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer with an ESI source.

-

LC Method: A simple isocratic flow on a C18 column can be used to introduce the sample. Mobile phase: 50:50 Water:Acetonitrile with 0.1% formic acid. Flow rate: 0.2-0.4 mL/min.[2]

-

MS Method:

-

Ionization Mode: Positive ESI.[2]

-

Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ precursor ion.

-

MS/MS Scan: Perform a product ion scan (MS/MS) on the precursor ion (m/z 134.1) to obtain the fragmentation pattern. Optimize collision energy to achieve a rich spectrum.

-

Integrated Spectral Data Analysis and Conclusion

The definitive structural confirmation of this compound is achieved by synthesizing the information from all three analytical techniques:

-

HRMS confirms the correct elemental formula (C₆H₁₂FNO).

-

IR Spectroscopy confirms the presence of key functional groups: hydroxyl (-OH), ammonium (-NH₂⁺), and fluoroalkane (-CF).

-

NMR Spectroscopy provides the complete structural map. ¹⁹F NMR confirms the fluoromethyl group. ¹H and ¹³C NMR define the piperidine backbone. The characteristic doublet for the CH₂F protons in the ¹H spectrum and the CH₂F carbon in the ¹³C spectrum, along with their respective couplings to ¹⁹F, are unequivocal signatures. 2D NMR experiments (HMBC) would definitively connect the fluoromethyl group to the C4 position of the piperidine ring, which is also shown to bear the hydroxyl group by the ¹³C chemical shift of C4.

Together, these orthogonal datasets provide a self-validating system for structural elucidation. The methodologies and predictive data presented in this guide offer a comprehensive framework for researchers to confidently characterize this compound and related fluorinated piperidine analogues, ensuring the integrity of their research and development efforts.

References

-

Neto, R. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Retrieved from [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Retrieved from [Link]

-

Xue, J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Developments in Mass Spectrometry. Retrieved from [Link]

-

Ulbrich, N. W., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Retrieved from [Link]

-

SCIEX. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Ulbrich, N. W., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Amil-Miranda, M. I., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Retrieved from [Link]

-

Ponnuswamy, S., et al. (2013). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. ResearchGate. Retrieved from [Link]

-

Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Al-Omary, F. A. M., et al. (2017). Vibrational spectra of pyridinium salts. ResearchGate. Retrieved from [Link]

-

Ebraheem, S. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Retrieved from [Link]

-

Kiraly, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Retrieved from [Link]

-

University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Tanaka, Y., et al. (2016). Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4. DOI. Retrieved from [Link]

-